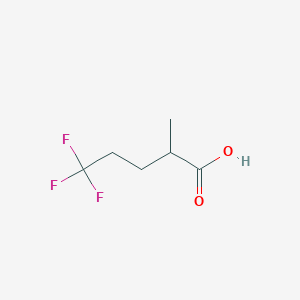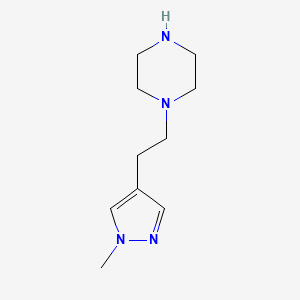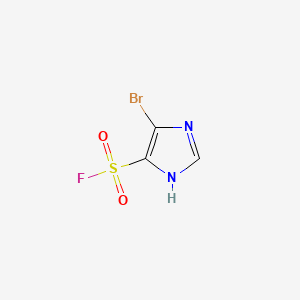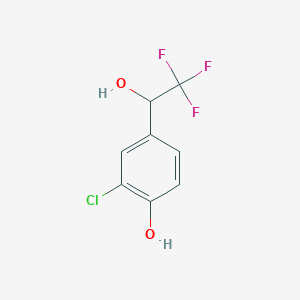
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyethyl group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the reaction of 2-chlorophenol with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the process is crucial for meeting the demands of various applications.
化学反应分析
Types of Reactions
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-chloro-4-(2,2,2-trifluoro-1-oxoethyl)phenol.
Reduction: Formation of 2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)benzene.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学研究应用
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity. The chloro group may participate in electrophilic interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-fluorophenol: Similar structure but with a fluorine atom instead of the trifluoromethyl group.
4-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: Positional isomer with the chloro and hydroxyethyl groups swapped.
Uniqueness
2-Chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications.
属性
分子式 |
C8H6ClF3O2 |
|---|---|
分子量 |
226.58 g/mol |
IUPAC 名称 |
2-chloro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H6ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,7,13-14H |
InChI 键 |
TZBYRJFCFOHDJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


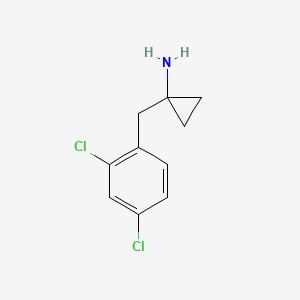
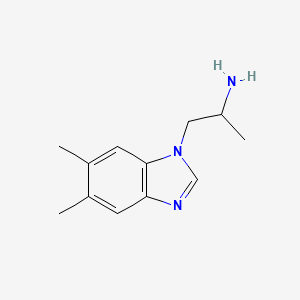
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
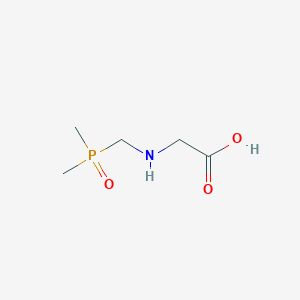

![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
